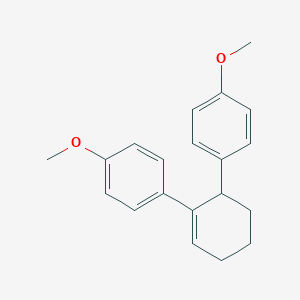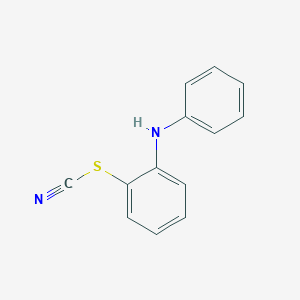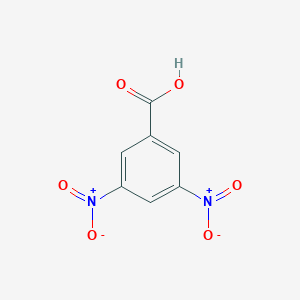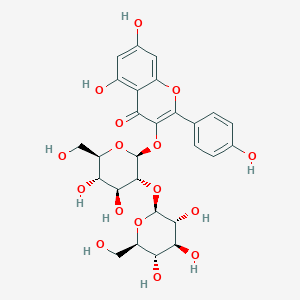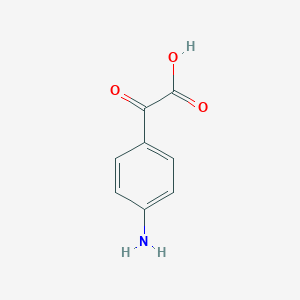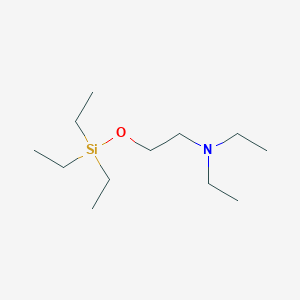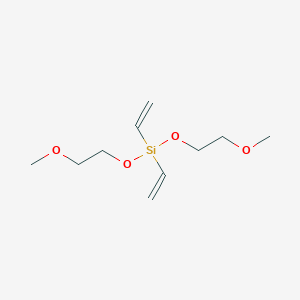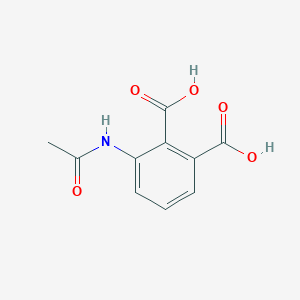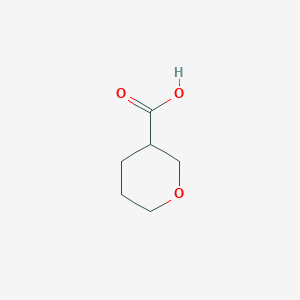
N,N'-ジメチルパラバン酸
概要
説明
科学的研究の応用
N,N’-Dimethylparabanic acid has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
-
Chemistry: : In organic synthesis, N,N’-Dimethylparabanic acid is used as a building block for the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of imidazolidine derivatives, which are important intermediates in pharmaceutical and agrochemical industries.
-
Biology: : The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving urea derivatives. It is also employed in the study of metabolic pathways related to nitrogen-containing compounds.
-
Medicine: : N,N’-Dimethylparabanic acid and its derivatives have potential applications in drug development. They are explored for their antimicrobial, antiviral, and anticancer properties. The compound’s ability to inhibit specific enzymes makes it a candidate for therapeutic agents.
-
Industry: : In industrial applications, N,N’-Dimethylparabanic acid is used as a stabilizer for polymers and as an additive in lubricants. Its unique chemical properties make it suitable for enhancing the performance of various industrial products.
準備方法
Synthetic Routes and Reaction Conditions
N,N’-Dimethylparabanic acid can be synthesized through several methods. One common method involves the reaction of urea with dimethyl carbonate under controlled conditions. The reaction typically proceeds as follows:
-
Reaction of Urea with Dimethyl Carbonate: : Urea reacts with dimethyl carbonate in the presence of a catalyst, such as sodium methoxide, to form N,N’-Dimethylparabanic acid. The reaction is carried out at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation.
-
Cyclization Reaction: : Another method involves the cyclization of N,N’-dimethylurea with phosgene. This reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures (0-5°C) to form N,N’-Dimethylparabanic acid.
Industrial Production Methods
In industrial settings, the production of N,N’-Dimethylparabanic acid often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
N,N’-Dimethylparabanic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : N,N’-Dimethylparabanic acid can be oxidized to form N,N’-dimethylurea and carbon dioxide. This reaction is typically carried out using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide.
-
Reduction: : The compound can be reduced to form N,N’-dimethylimidazolidine. This reaction is usually carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride.
-
Substitution: : N,N’-Dimethylparabanic acid can undergo substitution reactions with various nucleophiles, such as amines or alcohols, to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditionsacidic or neutral pH, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvents, low temperatures.
Substitution: Amines, alcohols; reaction conditionsorganic solvents, room temperature to moderate heating.
Major Products Formed
Oxidation: N,N’-dimethylurea, carbon dioxide.
Reduction: N,N’-dimethylimidazolidine.
Substitution: Substituted derivatives of N,N’-Dimethylparabanic acid.
作用機序
The mechanism of action of N,N’-Dimethylparabanic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes, such as urease and carbonic anhydrase. These enzymes play crucial roles in metabolic processes, and their inhibition can lead to various physiological effects.
-
Urease Inhibition: : N,N’-Dimethylparabanic acid inhibits urease by binding to its active site, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can affect nitrogen metabolism in organisms.
-
Carbonic Anhydrase Inhibition: : The compound also inhibits carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide. This inhibition can impact processes such as respiration and acid-base balance.
類似化合物との比較
N,N’-Dimethylparabanic acid can be compared with other similar compounds, such as parabanic acid and its derivatives.
-
Parabanic Acid: : Parabanic acid is the parent compound of N,N’-Dimethylparabanic acid. It lacks the methyl groups on the nitrogen atoms, which makes it less hydrophobic and less reactive in certain chemical reactions.
-
N,N’-Dimethylurea: : This compound is structurally similar to N,N’-Dimethylparabanic acid but lacks the cyclic imidazolidine structure. It is more soluble in water and has different reactivity patterns.
-
N,N’-Dimethylimidazolidine: : This compound is a reduced form of N,N’-Dimethylparabanic acid. It has a similar cyclic structure but differs in its oxidation state and chemical properties.
Conclusion
N,N’-Dimethylparabanic acid is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, coupled with its ability to undergo diverse chemical reactions, make it a valuable compound for research and development in multiple fields.
特性
IUPAC Name |
1,3-dimethylimidazolidine-2,4,5-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-6-3(8)4(9)7(2)5(6)10/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYBVDOLXHCNOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966068 | |
| Record name | 1,3-Dimethylimidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5176-82-9 | |
| Record name | N,N'-Dimethylparabanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005176829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethylimidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-2,4,5-trioxoimidazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLPARABANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HX0078PZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N,N'-Dimethylparabanic acid formed during the nitrosation of caffeidine acid?
A1: The abstract states that N,N'-Dimethylparabanic acid (DMPA) is a major product when caffeidine acid undergoes nitrosation under acidic conditions []. While the exact mechanism isn't detailed in the abstract, it suggests that the trisubstituted ureide moiety in caffeidine acid plays a role in the formation of DMPA during this reaction.
Q2: Are there alternative pathways for the nitrosation of caffeidine acid that lead to different products?
A2: Yes, the abstract mentions that using NOBF4/pyridine in an aprotic environment during the nitrosation of caffeidine acid yields an anhydride product instead of DMPA []. This highlights the influence of reaction conditions on the product outcome.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



